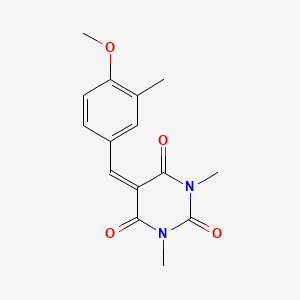![molecular formula C11H9ClN2O2S B4987640 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B4987640.png)
1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one, also known as TPCA-1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TPCA-1 is a potent and selective inhibitor of IKK-2, a key regulator of the NF-κB pathway. The NF-κB pathway is involved in a variety of physiological and pathological processes, including inflammation, immune response, and cancer.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammatory bowel disease, and arthritis. In cancer research, 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast cancer, pancreatic cancer, and lung cancer. 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammatory bowel disease research, 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to reduce inflammation and improve intestinal barrier function. In arthritis research, 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to reduce joint inflammation and bone destruction.
Wirkmechanismus
1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one is a selective inhibitor of IKK-2, a key regulator of the NF-κB pathway. The NF-κB pathway is involved in the regulation of a variety of physiological and pathological processes, including inflammation, immune response, and cancer. Inhibition of IKK-2 by 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one leads to the suppression of NF-κB activation, resulting in the downregulation of NF-κB target genes involved in inflammation, cell proliferation, and survival.
Biochemical and Physiological Effects:
1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to have several biochemical and physiological effects in various cell types and animal models. In cancer cells, 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and invasion, and sensitize cells to chemotherapy and radiation therapy. In inflammatory cells, 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of immune cells. In animal models of disease, 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to reduce inflammation, improve intestinal barrier function, and reduce joint inflammation and bone destruction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one in lab experiments is its high selectivity for IKK-2, which allows for the specific inhibition of the NF-κB pathway without affecting other signaling pathways. 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has also been shown to have good bioavailability and pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one limitation of using 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one in lab experiments is its potential toxicity and off-target effects, which can vary depending on the specific cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one. One area of interest is the development of 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one analogs with improved potency and selectivity for IKK-2. Another area of interest is the investigation of 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one in combination with other drugs or therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one, as well as its potential applications in other diseases.
Synthesemethoden
1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 5-methyl-3-isoxazolecarboxylic acid hydrazide to form the hydrazone intermediate. The hydrazone is then reacted with acetylacetone to form the final product, 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one. The synthesis of 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been reported in several research articles, and the yield and purity of the product can vary depending on the specific synthetic route and reaction conditions used.
Eigenschaften
IUPAC Name |
(E)-1-(5-chlorothiophen-2-yl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-7-6-11(14-16-7)13-5-4-8(15)9-2-3-10(12)17-9/h2-6H,1H3,(H,13,14)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQIRRBOBMENJE-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC=CC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N/C=C/C(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(5-chlorothiophen-2-yl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4987567.png)
![N-cyclopentyl-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4987570.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4987595.png)

![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4987609.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4987625.png)

![isopropyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987645.png)



